N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
CAS No.: 887348-21-2
Cat. No.: VC5130671
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887348-21-2 |
|---|---|
| Molecular Formula | C19H21N5O2S |
| Molecular Weight | 383.47 |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide |
| Standard InChI | InChI=1S/C19H21N5O2S/c1-12-5-10-17(13(2)11-12)20-18(25)14(3)27-19-21-22-23-24(19)15-6-8-16(26-4)9-7-15/h5-11,14H,1-4H3,(H,20,25) |
| Standard InChI Key | PXJFNICDUYJFPQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OC)C |
Introduction
N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a complex organic compound with significant implications in medicinal chemistry. This compound features a unique structure that combines various functional groups, including a tetrazole ring and a sulfanyl moiety, which contribute to its potential biological activity.
Synthesis of the Compound
The synthesis of N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multi-step organic reactions. The general synthetic route includes:
-
Formation of the Tetrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
-
Sulfanylation Reaction: The introduction of the sulfanyl group is performed using thiol reagents in the presence of activating agents.
-
Amidation: The final step involves the amidation of the propanamide backbone with the previously synthesized tetrazole derivative.
Biological Activity and Applications
N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has been studied for its potential biological activities, particularly in the field of anticancer research. Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Research Findings
Recent studies have evaluated the pharmacological properties of similar compounds, focusing on their mechanisms of action and efficacy:
-
Anticancer Activity: Compounds featuring tetrazole moieties have shown promising results in inhibiting tumor growth in vitro and in vivo.
-
Mechanism of Action: The proposed mechanisms include interference with DNA synthesis and modulation of apoptotic pathways.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide | 306.39 | Anticancer potential |
| N-(4-methoxyphenyl)-2-{[1-(3-chloro-phenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide | 320.42 | Moderate cytotoxicity |
| N-(3-cyano-4,5-dihydrobenzothiophen-2-yl)-2-{[5-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-thiadiazol-2-yl]sulfanyl}acetamide | 350.45 | High antitumor activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume